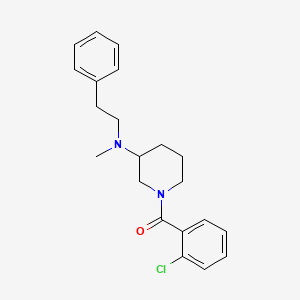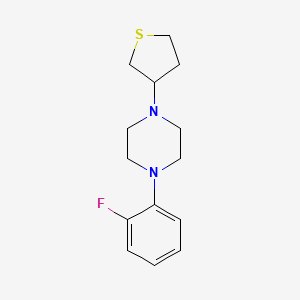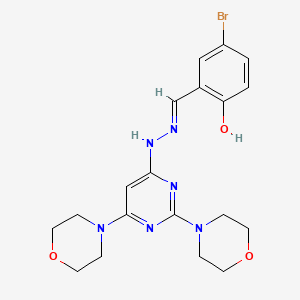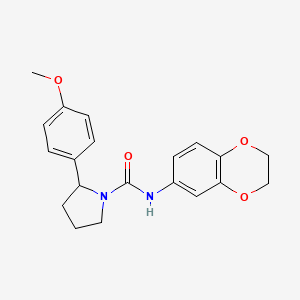![molecular formula C17H12INO3 B6072551 7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one](/img/structure/B6072551.png)
7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 7-hydroxy-4-methylcoumarin, modified with an iminomethyl group and an iodophenyl substituent, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one typically involves the alkylation of 7-hydroxy-4-methylcoumarin with an appropriate iodophenyl derivative. One efficient method reported involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method can be adapted to introduce the iodophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but scaled up with optimizations for yield and purity. The use of solid acid catalysts, such as heteropolyacid catalysts, has been explored for the synthesis of coumarin derivatives due to their environmental and economic considerations . These catalysts offer high catalytic activity, moisture sensitivity, reusability, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iminomethyl group, converting it to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized coumarin derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Industry: Used in the development of fluorescent probes, dyes, and optical materials.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, coumarin derivatives are known to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . The iodophenyl group may enhance the compound’s binding affinity to certain targets, increasing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: The parent compound, lacking the iminomethyl and iodophenyl groups.
7-Hydroxy-4-methyl-8-(4-nitrophenyl)coumarin: A similar compound with a nitrophenyl group instead of an iodophenyl group.
7-Hydroxy-4-methyl-8-(4-chlorophenyl)coumarin: A similar compound with a chlorophenyl group.
Uniqueness
7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one is unique due to the presence of the iodophenyl group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The iminomethyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.
Propriétés
IUPAC Name |
7-hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12INO3/c1-10-8-16(21)22-17-13(10)6-7-15(20)14(17)9-19-12-4-2-11(18)3-5-12/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABQVLYEXFVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C=NC3=CC=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide hydrochloride](/img/structure/B6072470.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(2-thienyl)acetamide](/img/structure/B6072475.png)

![benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072493.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6072498.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B6072513.png)
![2-[(2-Chloro-4-fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6072529.png)
![1-(cyclohexylmethyl)-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6072530.png)
![[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B6072532.png)

![(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B6072554.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylspiro[2.3]hexane-2-carboxamide](/img/structure/B6072556.png)

